molecular formula C13H18O5 B15169461 Benzoic acid;6-methoxyoxan-3-ol CAS No. 646465-29-4

Benzoic acid;6-methoxyoxan-3-ol

Cat. No.: B15169461
CAS No.: 646465-29-4
M. Wt: 254.28 g/mol
InChI Key: OYIJBECNXJLGKO-UHFFFAOYSA-N
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Description

Benzoic acid;6-methoxyoxan-3-ol: is an organic compound that combines the structural features of benzoic acid and 6-methoxyoxan-3-ol Benzoic acid is a simple aromatic carboxylic acid, while 6-methoxyoxan-3-ol is a derivative of tetrahydropyran with a methoxy group at the 6th position and a hydroxyl group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Synthesis of Benzoic Acid:

    • Benzoic acid can be synthesized through the oxidation of toluene using potassium permanganate or chromic acid. The reaction typically involves heating toluene with the oxidizing agent under reflux conditions.
    • Another method involves the hydrolysis of benzamide or benzonitrile in the presence of a strong acid or base.
  • Synthesis of 6-Methoxyoxan-3-ol:

    • 6-Methoxyoxan-3-ol can be synthesized by the methoxylation of tetrahydropyran-3-ol. This involves the reaction of tetrahydropyran-3-ol with methanol in the presence of an acid catalyst such as sulfuric acid.
  • Combining Benzoic Acid and 6-Methoxyoxan-3-ol:

    • The final compound can be synthesized by esterification or amidation reactions between benzoic acid and 6-methoxyoxan-3-ol. This typically involves the use of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods:

  • Industrial production of benzoic acid typically involves the catalytic oxidation of toluene using air or oxygen in the presence of a cobalt or manganese catalyst.
  • The production of 6-methoxyoxan-3-ol on an industrial scale may involve the continuous flow methoxylation of tetrahydropyran-3-ol using methanol and an acid catalyst.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

    • Benzoic acid can undergo oxidation to form benzene-1,2-dicarboxylic acid (phthalic acid) under strong oxidizing conditions.
    • 6-Methoxyoxan-3-ol can be oxidized to form 6-methoxyoxan-3-one.
  • Reduction:

    • Benzoic acid can be reduced to benzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
    • 6-Methoxyoxan-3-ol can be reduced to 6-methoxytetrahydropyran using hydrogen gas and a palladium catalyst.
  • Substitution:

    • Benzoic acid can undergo electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation.
    • 6-Methoxyoxan-3-ol can undergo nucleophilic substitution reactions at the methoxy group.

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate, chromic acid, hydrogen peroxide.
  • Reducing agents: Lithium aluminum hydride, sodium borohydride, hydrogen gas with a palladium catalyst.
  • Substitution reagents: Nitric acid, sulfuric acid, halogens (chlorine, bromine).

Major Products Formed:

  • Oxidation of benzoic acid forms phthalic acid.
  • Reduction of benzoic acid forms benzyl alcohol.
  • Substitution reactions of benzoic acid form nitrobenzoic acid, sulfonic acid derivatives, and halobenzoic acids.

Scientific Research Applications

Chemistry:

  • Benzoic acid;6-methoxyoxan-3-ol can be used as a building block in organic synthesis for the preparation of more complex molecules.
  • It can serve as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Biology:

  • The compound can be used in the study of metabolic pathways involving aromatic acids and tetrahydropyran derivatives.
  • It may serve as a model compound for studying enzyme-catalyzed reactions involving esterification and amidation.

Medicine:

  • Potential applications in drug development due to its unique structural features that may impart specific biological activities.
  • It can be used in the formulation of topical antiseptics and preservatives.

Industry:

  • Used as an intermediate in the production of polymers, resins, and plasticizers.
  • It can be employed in the manufacture of fragrances and flavoring agents.

Mechanism of Action

Molecular Targets and Pathways:

  • The mechanism of action of benzoic acid;6-methoxyoxan-3-ol may involve interactions with enzymes that catalyze esterification and amidation reactions.
  • It may act as an inhibitor or substrate for enzymes involved in the metabolism of aromatic acids and tetrahydropyran derivatives.
  • The compound may also interact with cellular receptors and signaling pathways, leading to specific biological effects.

Comparison with Similar Compounds

  • Benzoic acid derivatives: Benzyl alcohol, benzaldehyde, benzoyl chloride.
  • Tetrahydropyran derivatives: Tetrahydropyran-3-ol, 6-methoxytetrahydropyran.

Uniqueness:

  • The combination of benzoic acid and 6-methoxyoxan-3-ol in a single molecule imparts unique chemical properties that are not present in the individual components.
  • The presence of both aromatic and tetrahydropyran moieties allows for diverse chemical reactivity and potential applications in various fields.

Comparison:

  • Compared to benzyl alcohol, benzoic acid;6-methoxyoxan-3-ol has a higher molecular weight and different functional groups, leading to distinct chemical reactivity.
  • Compared to tetrahydropyran-3-ol, the presence of the benzoic acid moiety in this compound provides additional sites for chemical modification and potential biological activity.

Properties

CAS No.

646465-29-4

Molecular Formula

C13H18O5

Molecular Weight

254.28 g/mol

IUPAC Name

benzoic acid;6-methoxyoxan-3-ol

InChI

InChI=1S/C7H6O2.C6H12O3/c8-7(9)6-4-2-1-3-5-6;1-8-6-3-2-5(7)4-9-6/h1-5H,(H,8,9);5-7H,2-4H2,1H3

InChI Key

OYIJBECNXJLGKO-UHFFFAOYSA-N

Canonical SMILES

COC1CCC(CO1)O.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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